Cas no 1437486-43-5 (1-(Piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzobazepine)

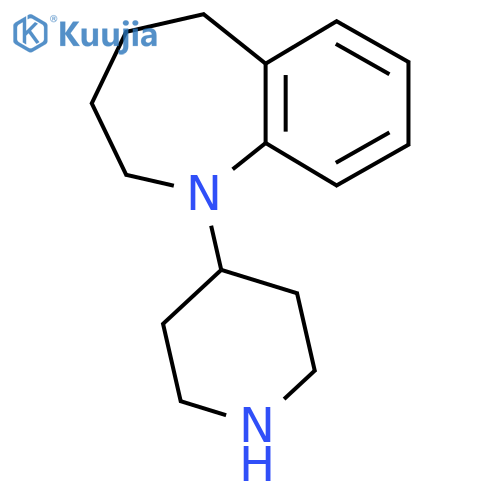

1437486-43-5 structure

商品名:1-(Piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzobazepine

CAS番号:1437486-43-5

MF:C15H22N2

メガワット:230.348583698273

CID:4700370

1-(Piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzobazepine 化学的及び物理的性質

名前と識別子

-

- 1-(Piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine

- 1-Piperidin-4-yl-2,3,4,5-tetrahydro-1-benzazepine

- 1-(Piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzobazepine

-

- インチ: 1S/C15H22N2/c1-2-7-15-13(5-1)6-3-4-12-17(15)14-8-10-16-11-9-14/h1-2,5,7,14,16H,3-4,6,8-12H2

- InChIKey: VEXUJZJSMVZMMI-UHFFFAOYSA-N

- ほほえんだ: N1(C2C=CC=CC=2CCCC1)C1CCNCC1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 235

- トポロジー分子極性表面積: 15.3

1-(Piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzobazepine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | P178330-50mg |

1-(Piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine |

1437486-43-5 | 50mg |

$ 205.00 | 2022-06-03 | ||

| TRC | P178330-25mg |

1-(Piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine |

1437486-43-5 | 25mg |

$ 125.00 | 2022-06-03 |

1-(Piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzobazepine 関連文献

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

1437486-43-5 (1-(Piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzobazepine) 関連製品

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量